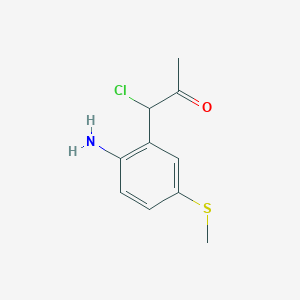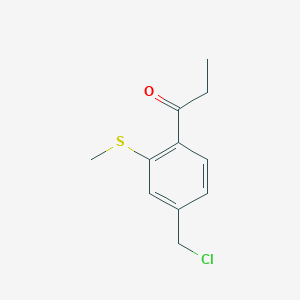
(2E)-N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2E)-N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide” is a complex organic molecule that features a combination of pyrimidine and acrylamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include a pyrimidine derivative and a substituted acrylamide. The synthesis could involve:
Formation of the Pyrimidine Ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the amino and diethyl groups on the pyrimidine ring through nucleophilic substitution.
Acrylamide Formation: The acrylamide moiety could be introduced via an amide coupling reaction using reagents like EDCI or DCC in the presence of a base.
Final Coupling: The final step would involve coupling the pyrimidine derivative with the acrylamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as proteins or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
類似化合物との比較
Similar Compounds
(2E)-N-(6-amino-1,3-diethyl-1,2,3,4-tetrahydro-2,4-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide: shares similarities with other pyrimidine derivatives and acrylamide compounds.
Pyrimidine Derivatives: Compounds like cytosine, thymine, and uracil.
Acrylamide Compounds: Molecules such as N,N-dimethylacrylamide and N-isopropylacrylamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential applications. Its dual functionality as a pyrimidine and acrylamide derivative makes it a versatile molecule in various fields of research.
特性
分子式 |
C19H24N4O5 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
(E)-N-(4-amino-1,3-diethyl-2,6-dioxopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H24N4O5/c1-5-22-17(20)16(18(25)23(6-2)19(22)26)21-15(24)10-8-12-7-9-13(27-3)14(11-12)28-4/h7-11H,5-6,20H2,1-4H3,(H,21,24)/b10-8+ |
InChIキー |
FNIQYOUSUJTZII-CSKARUKUSA-N |
異性体SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N |
正規SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


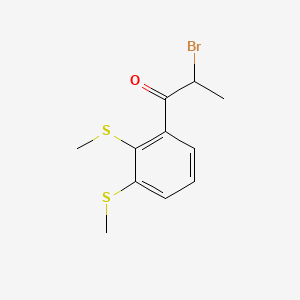
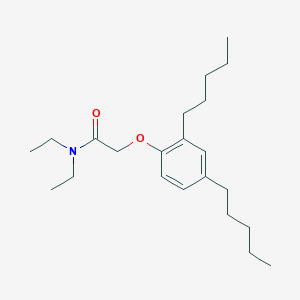
![tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B14062815.png)
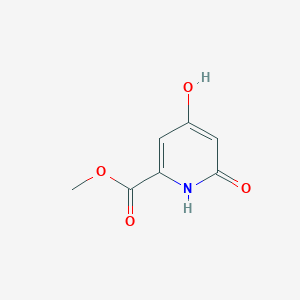
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)

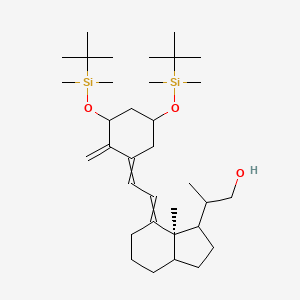


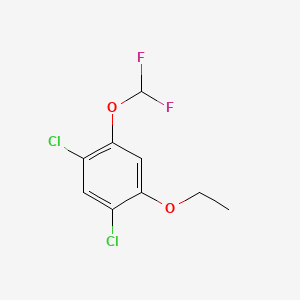
![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
